CEFOTAXIME SODIUM

Description

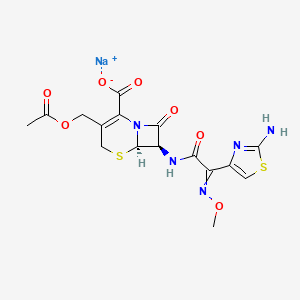

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16N5NaO7S2 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/t10-,14-;/m1./s1 |

InChI Key |

AZZMGZXNTDTSME-BWTUWSSMSA-M |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

Related CAS |

63527-52-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cefotaxime Sodium on Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime Sodium is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is primarily attributed to the inhibition of bacterial cell wall synthesis, a process vital for bacterial integrity and survival. This technical guide provides a comprehensive overview of the molecular mechanism of Cefotaxime's action, with a focus on its interaction with Penicillin-Binding Proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. This document also details the experimental protocols used to elucidate this mechanism and presents quantitative data on its efficacy.

The Target: Bacterial Cell Wall and Peptidoglycan Biosynthesis

The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and preventing osmotic lysis. In most bacteria, the primary structural component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.

The biosynthesis of peptidoglycan is a multi-step process that can be broadly divided into three stages:

-

Stage 1: Cytoplasmic Synthesis of Precursors: The synthesis begins in the cytoplasm with the formation of the UDP-NAM-pentapeptide precursor.

-

Stage 2: Membrane Translocation: The UDP-NAM-pentapeptide is transferred to a lipid carrier, bactoprenol, on the inner surface of the cytoplasmic membrane, forming Lipid I. NAG is then added to form Lipid II. Lipid II is subsequently "flipped" across the membrane to the periplasmic space.[2]

-

Stage 3: Periplasmic Polymerization and Cross-linking: In the periplasm, the disaccharide-pentapeptide monomers are polymerized into long glycan chains by transglycosylases. The final and crucial step is the cross-linking of these glycan chains, a reaction catalyzed by transpeptidases. This cross-linking provides the structural rigidity of the peptidoglycan mesh.[2]

Penicillin-Binding Proteins (PBPs) are a group of enzymes, including transpeptidases, that are anchored to the cytoplasmic membrane and are responsible for the final steps of peptidoglycan synthesis.[1]

Mechanism of Action of this compound

Cefotaxime, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting the activity of PBPs.[1] The core of its mechanism involves the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime diffuses into the bacterial periplasmic space and covalently binds to the active site of PBPs. The strained β-lactam ring of Cefotaxime mimics the D-Ala-D-Ala substrate of the transpeptidase, leading to the acylation of a serine residue in the PBP active site.

-

Inhibition of Transpeptidation: This covalent modification inactivates the PBP, preventing it from catalyzing the transpeptidation reaction, which is the cross-linking of the peptide side chains of the peptidoglycan strands.[1]

-

Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall.

-

Bacterial Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.

The affinity of Cefotaxime for different PBPs varies, which contributes to its spectrum of activity.[3]

Quantitative Data

Binding Affinity of Cefotaxime to Penicillin-Binding Proteins (IC50 Values)

The binding affinity of Cefotaxime to various PBPs is a key determinant of its antibacterial potency. The 50% inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Cefotaxime IC50 (µg/mL) | Reference |

| Escherichia coli | PBP1a | <0.1 | [3] |

| PBP1b | <0.1 | [3] | |

| PBP2 | >100 | [3] | |

| PBP3 | 0.1 | [3][4] | |

| PBP4 | >100 | [3] | |

| Staphylococcus aureus | PBP1 | >100 | [3] |

| PBP2 | Selective binding | [5] | |

| PBP3 | >100 | [3] | |

| PBP4 | >8 | [6] | |

| Streptococcus pneumoniae | PBP1A | <0.25 | [6] |

| PBP1B | ≥0.25 | [6] | |

| PBP2X | <0.25 | [6] | |

| PBP2A | >0.25 | [6] | |

| PBP2B | >0.25 | [6] | |

| PBP3 | <0.25 | [6] |

Note: IC50 values can vary depending on the specific strain and experimental conditions.

In Vitro Antibacterial Activity of Cefotaxime (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 0.002 - >512 | 0.25 | 1 | [7] |

| Staphylococcus aureus | - | 1.1 - 1.9 | - | [8] |

| Pseudomonas aeruginosa | - | 19 | >100 | [8][9] |

| Streptococcus pneumoniae | ≤0.016 - 0.5 | 0.19 | 0.5 | [10] |

Note: MIC values are highly dependent on the bacterial isolate and the presence of resistance mechanisms.

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of a test compound (Cefotaxime) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., BOCILLIN™ FL) for binding to PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in appropriate broth medium to mid-log phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS and lyse them by sonication or using a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable storage buffer and determine the protein concentration.[11]

-

-

Competitive Binding Assay:

-

In a microcentrifuge tube or microplate well, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 10-30 minutes at 37°C).

-

Add a fixed concentration of BOCILLIN™ FL to the mixture and incubate for a further 10 minutes.[12]

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

The intensity of the fluorescent signal is inversely proportional to the binding of Cefotaxime.

-

Determine the IC50 value for each PBP by plotting the percentage of BOCILLIN™ FL binding versus the log of the Cefotaxime concentration and fitting the data to a dose-response curve.[11]

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the Cefotaxime dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefotaxime at which there is no visible growth.

-

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the inhibition of peptidoglycan synthesis by monitoring the incorporation of radiolabeled precursors into the peptidoglycan structure.

Methodology:

-

Preparation of Permeabilized Cells:

-

Grow bacteria to the mid-log phase.

-

Treat the cells with a permeabilizing agent (e.g., ether or freeze-thawing in an osmotic stabilizer) to allow the entry of radiolabeled precursors.[13]

-

-

In Vitro Synthesis Reaction:

-

Incubate the permeabilized cells in a reaction mixture containing:

-

Buffer and essential cofactors.

-

Radiolabeled peptidoglycan precursor, such as UDP-N-acetyl-D-[14C]glucosamine.[13]

-

Varying concentrations of this compound.

-

-

-

Separation and Quantification of Radiolabeled Peptidoglycan:

-

Stop the reaction.

-

Separate the newly synthesized, radiolabeled peptidoglycan from the unincorporated precursors using techniques like precipitation with trichloroacetic acid followed by filtration, or by high-pressure liquid chromatography (HPLC).

-

-

Data Analysis:

-

Quantify the amount of radioactivity incorporated into the peptidoglycan using a scintillation counter.

-

Determine the concentration of Cefotaxime that inhibits peptidoglycan synthesis by 50% (IC50).

-

Visualizations

Signaling Pathways and Workflows

Caption: Inhibition of Peptidoglycan Synthesis by Cefotaxime.

Caption: Workflow for Competitive PBP Binding Assay.

Conclusion

This compound remains a clinically important antibiotic due to its potent inhibitory activity against a wide range of bacterial pathogens. Its mechanism of action, centered on the irreversible inactivation of essential Penicillin-Binding Proteins, leads to the disruption of peptidoglycan synthesis and subsequent cell death. The affinity of Cefotaxime for specific PBPs, particularly in Gram-negative bacteria, underpins its broad spectrum of activity. Understanding the quantitative aspects of its interaction with these targets, as determined by the experimental protocols outlined in this guide, is crucial for optimizing its clinical use and for the development of novel antibacterial agents that can overcome emerging resistance mechanisms.

References

- 1. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. MIC EUCAST [mic.eucast.org]

- 8. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. benchchem.com [benchchem.com]

- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of Cefotaxime Sodium for Researchers and Drug Development Professionals

An in-depth exploration of the solubility characteristics of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime Sodium, in a range of common laboratory solvents. This guide provides quantitative data, detailed experimental protocols, and visual representations of key processes and factors influencing solubility to aid in research and development.

This compound, a widely utilized β-lactam antibiotic, exhibits varied solubility profiles across different solvent systems, a critical consideration for its formulation, administration, and in vitro experimental design. This technical guide synthesizes available data to provide a comprehensive resource for scientists and researchers.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | 50 mg/mL | Not Specified | [1] |

| Water | 100 mg/mL (requires ultrasonic) | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (requires ultrasonic) | Not Specified | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ≥18.8 mg/mL | Not Specified | [4] |

| Dimethyl Formamide (DMF) | ~3 mg/mL | Not Specified | [3] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | [3] |

| Phosphate Buffered Saline (PBS) | 100 mg/mL (requires ultrasonic) | Not Specified | [2][5] |

| Methanol | See Table 2 | 5 - 40 | [6] |

| Ethanol | See Table 2 | 5 - 40 | [6] |

| Acetone | See Table 2 | 5 - 40 | [6] |

| n-Hexane | < 10⁻⁴ g/100g | 5 - 40 | [6][7] |

| Dichloromethane | < 10⁻⁴ g/100g | 5 - 40 | [6][7] |

| Diethyl Ether | < 10⁻⁴ g/100g | 5 - 40 | [6][7] |

| Ethyl Acetate | < 10⁻⁴ g/100g | 5 - 40 | [6][7] |

| Formamide | Good solvency | Not Specified | [8][9] |

| N-Methylpyrrolidone | Good solvency | Not Specified | [8][9] |

Table 2: Temperature-Dependent Solubility of this compound in Select Organic Solvents

| Temperature (°C) | Solubility in Methanol ( g/100g ) | Solubility in Ethanol ( g/100g ) | Solubility in Acetone ( g/100g ) |

| 5 | 0.158 | 0.045 | 0.0031 |

| 10 | 0.186 | 0.054 | 0.0038 |

| 15 | 0.218 | 0.064 | 0.0046 |

| 20 | 0.256 | 0.076 | 0.0055 |

| 30 | 0.347 | 0.104 | 0.0078 |

| 40 | 0.466 | 0.141 | 0.0111 |

Data adapted from the Journal of Chemical & Engineering Data.[6]

It is important to note that for some solvents, such as DMSO and PBS, the application of ultrasonic energy can significantly increase the apparent solubility.[1][2][5] Additionally, this compound is practically insoluble in several organic solvents, including n-hexane, dichloromethane, diethyl ether, and ethyl acetate.[6][7] While listed as practically insoluble in organic solvents in some pharmacopoeias, measurable solubilities have been determined for solvents like methanol, ethanol, and acetone, which increase with temperature.[6][7]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental procedure in pharmaceutical research. The following outlines a generalized protocol for determining the equilibrium solubility of this compound, primarily based on the widely accepted shake-flask method.

Principle

The equilibrium solubility is determined by allowing a supersaturated solution of the compound to equilibrate, after which the concentration of the dissolved solute is measured. This method ensures that the solution is in equilibrium with the solid phase of the compound.[10][11]

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Mechanical shaker or orbital agitator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The excess solid should be visually present.

-

Equilibration: Place the containers in a mechanical shaker with controlled temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[12][13] The time required to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[12]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[6]

-

Sample Dilution: Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 236 nm) or HPLC.[3][6]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[6]

Visualizing Key Concepts

To further elucidate the processes and factors involved in this compound solubility, the following diagrams are provided.

Caption: Experimental workflow for determining this compound solubility.

Caption: Key factors influencing the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For many solvents, including methanol, ethanol, and acetone, the solubility of this compound increases with a rise in temperature.[6][8][14]

-

pH: The stability and, consequently, the practical solubility of this compound in aqueous solutions are pH-dependent. It is most stable in the pH range of 5 to 7.[15] Solutions with a pH greater than 7.5 are not recommended by the manufacturer.[15]

-

Solvent Polarity: this compound, being a salt, generally exhibits higher solubility in more polar solvents. This is evident from its good solubility in water and DMSO compared to its insolubility in non-polar solvents like n-hexane.[6][7]

-

Presence of Other Solutes: The solubility in mixed solvent systems can be complex. For instance, in ethanol-water mixtures, the presence of acetic acid can alter the solubility profile.[16][17]

-

Solid-State Properties: The crystalline form of this compound can influence its solubility. It is crucial to use a consistent and well-characterized solid form for solubility studies.[12]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various laboratory solvents. The quantitative data presented in the tables, along with the detailed experimental protocol and visual diagrams, offer a practical resource for researchers and professionals in drug development. A thorough understanding of these solubility characteristics is essential for the effective design of experiments, formulation development, and clinical applications of this important antibiotic.

References

- 1. abmole.com [abmole.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. publications.ashp.org [publications.ashp.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mode of Action of Cefotaxime Sodium Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime (B1668864) Sodium, a third-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of gram-negative bacteria. Its efficacy stems from the targeted inhibition of bacterial cell wall synthesis, a process critical for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Cefotaxime's action, including its interaction with Penicillin-Binding Proteins (PBPs), the primary enzymatic targets. Furthermore, this document details prevalent resistance mechanisms employed by gram-negative bacteria, with a focus on the role of β-lactamases. Methodologies for key analytical experiments are outlined to provide a practical framework for research and development in this domain.

Introduction

The escalating threat of antibiotic resistance necessitates a profound understanding of the molecular interactions between existing antimicrobial agents and their bacterial targets. Cefotaxime Sodium remains a clinically significant antibiotic for treating serious infections caused by gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae.[1] Its enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, compared to earlier generation cephalosporins, contributes to its broad utility.[1] This guide delves into the core mechanisms of Cefotaxime's bactericidal effects, providing the technical detail required for advanced research and drug development endeavors.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mode of action of Cefotaxime, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2] This intricate process involves a series of enzymatic steps, the final of which is the cross-linking of peptidoglycan chains, catalyzed by Penicillin-Binding Proteins (PBPs).[3]

Cefotaxime's bactericidal activity is a result of the following sequence of events:

-

Penetration of the Outer Membrane: In gram-negative bacteria, the outer membrane presents a formidable barrier. Cefotaxime penetrates this membrane, often through porin channels, to reach the periplasmic space where the PBPs are located.

-

Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, Cefotaxime covalently binds to the active site of various PBPs.[1][4] This binding is facilitated by the structural similarity of the β-lactam ring to the D-Ala-D-Ala moiety of the natural PBP substrate. The acylation of a critical serine residue in the PBP active site forms a stable, inactive enzyme-antibiotic complex.[3]

-

Inhibition of Transpeptidation: The inactivation of PBPs halts the transpeptidation step of peptidoglycan synthesis.[1] This prevents the formation of peptide cross-links that provide the cell wall with its structural rigidity.

-

Cell Lysis: The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell. This leads to cell swelling, morphological changes such as filamentation (often due to preferential binding to PBP3), and eventual lysis, resulting in bacterial death.[5][6]

Signaling Pathway of Cefotaxime Action

Caption: Cefotaxime inhibits bacterial cell wall synthesis leading to cell lysis.

Data Presentation: Binding Affinity and Susceptibility

The efficacy of Cefotaxime is directly related to its binding affinity for various PBPs and its resulting inhibitory effect on bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC).

Table 1: Cefotaxime PBP Binding Affinity in Gram-Negative Bacteria

The 50% inhibitory concentration (IC50) is the concentration of an antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Escherichia coli | PBP-1A | High Affinity |

| PBP-1Bs | High Affinity | |

| PBP-3 | High Affinity | |

| PBP-4 | High Affinity | |

| PBP-2 | Low Affinity | |

| PBP-5 | Low Affinity | |

| PBP-6 | Low Affinity | |

| Pseudomonas aeruginosa | PBP-1A | High Affinity |

| PBP-1B | High Affinity | |

| PBP-2 | High Affinity | |

| PBP-3 | High Affinity | |

| Neisseria gonorrhoeae | PBP-2 | 0.01 |

Note: Qualitative "High" and "Low" affinity are based on comparative studies where precise IC50 values were not provided.[5]

Table 2: Cefotaxime Minimum Inhibitory Concentrations (MIC) for Key Gram-Negative Pathogens

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterobacteriaceae (overall) | ≤ 0.5 | ≤ 0.5 |

| Escherichia coli | 0.015 - 0.25 | - |

| Klebsiella pneumoniae | 0.015 - 0.25 | - |

| Pseudomonas aeruginosa | 19 | - |

| Acinetobacter calcoaceticus | 18 | - |

| Haemophilus influenzae | Potent Activity | - |

| Neisseria gonorrhoeae (β-lactamase producing) | ≤ 0.004 (mode) | - |

Data synthesized from multiple sources.[7][8] Specific values can vary based on geographic location and testing methodology.

Mechanisms of Resistance

The primary mechanism of resistance to Cefotaxime in gram-negative bacteria is enzymatic degradation by extended-spectrum β-lactamases (ESBLs).[9]

-

Extended-Spectrum β-Lactamases (ESBLs): ESBLs are enzymes that hydrolyze the β-lactam ring of third-generation cephalosporins, including Cefotaxime, rendering them inactive.[9][10] These enzymes are often plasmid-mediated, facilitating their spread among different bacterial species.[11] Common ESBL families include TEM, SHV, and CTX-M types.[9] The CTX-M family is particularly efficient at hydrolyzing Cefotaxime.[11]

-

Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce their binding affinity for Cefotaxime, leading to decreased susceptibility.

-

Reduced Permeability: Changes in the outer membrane porin channels can limit the influx of Cefotaxime into the periplasmic space, thereby reducing its access to PBP targets.

-

Efflux Pumps: The active transport of Cefotaxime out of the bacterial cell by efflux pumps can also contribute to resistance.

Logical Relationship of ESBL-Mediated Resistance

Caption: ESBL enzymes inactivate Cefotaxime, allowing bacterial survival.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Cefotaxime against a bacterial isolate.[12][13][14]

Materials:

-

96-well microtiter plates

-

This compound powder

-

Appropriate solvent for Cefotaxime (e.g., sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate grown to a standardized turbidity (0.5 McFarland standard)

-

Sterile petri dishes, test tubes, and pipettes

-

Spectrophotometer

-

Incubator (37°C)

-

ELISA plate reader

Methodology:

-

Preparation of Cefotaxime Stock Solution: Prepare a concentrated stock solution of Cefotaxime. For example, dissolve the powder to a concentration of 1280 µg/mL.[14]

-

Serial Dilution:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the Cefotaxime stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

From an 18-24 hour culture plate, suspend isolated colonies in broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation: Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells.

-

Controls:

-

Growth Control: Wells containing only inoculated broth (no antibiotic).

-

Sterility Control: Wells containing only uninoculated broth.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth (i.e., the first clear well).[15] Growth can be assessed visually or by measuring the optical density (OD) with a plate reader.

Experimental Workflow for MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Competitive PBP Binding Assay with Fluorescent Labeling

This protocol describes a common method to determine the binding affinity (IC50) of Cefotaxime for specific PBPs using a fluorescent penicillin derivative, such as Bocillin-FL.[4][16]

Materials:

-

Bacterial culture in exponential growth phase

-

Cefotaxime stock solution (various concentrations)

-

Bocillin-FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer

-

SDS-PAGE reagents and equipment

-

Fluorescent gel scanner/imager

-

Image analysis software

Methodology:

-

Cell Preparation:

-

Harvest bacterial cells from an exponential phase culture by centrifugation.

-

Wash the cell pellets with PBS to remove media components.

-

-

Competitive Inhibition:

-

Resuspend cell pellets in PBS containing serial dilutions of Cefotaxime. A control sample is resuspended in PBS without any antibiotic.

-

Incubate the cells with Cefotaxime to allow for binding to PBPs.

-

-

Fluorescent Labeling:

-

Add Bocillin-FL to each sample and incubate. Bocillin-FL will bind to the PBPs that are not already occupied by Cefotaxime.

-

-

Cell Lysis and Membrane Preparation:

-

Lyse the cells (e.g., by sonication).

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

-

SDS-PAGE:

-

Resuspend the membrane pellets in sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

-

Visualization and Quantification:

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of Cefotaxime.

-

Quantify the intensity of each PBP band using densitometry software.

-

-

IC50 Calculation:

-

Plot the relative fluorescence intensity for each PBP against the concentration of Cefotaxime.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound remains a potent bactericidal agent against a wide array of gram-negative bacteria due to its effective inhibition of cell wall synthesis via high-affinity binding to essential Penicillin-Binding Proteins. The emergence and dissemination of extended-spectrum β-lactamases, however, pose a significant clinical challenge by enzymatically inactivating the drug. A thorough understanding of Cefotaxime's mode of action, coupled with robust experimental methodologies to assess its efficacy and the mechanisms of resistance, is paramount for the continued development of effective antimicrobial strategies and the preservation of this important class of antibiotics.

References

- 1. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. CTX-M-type ESBL-mediated resistance to third-generation cephalosporins and conjugative transfer of resistance in Gram-negative bacteria isolated from hospitals in Tamil Nadu, India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. dickwhitereferrals.com [dickwhitereferrals.com]

- 15. benchchem.com [benchchem.com]

- 16. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

Cefotaxime Sodium degradation pathway and byproducts in aqueous solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of Cefotaxime (B1668864) Sodium in aqueous solutions. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development and quality control of pharmaceutical products containing this third-generation cephalosporin (B10832234) antibiotic. This document details the primary degradation mechanisms, influencing factors, and analytical methodologies for assessing the stability of Cefotaxime Sodium.

Executive Summary

This compound is susceptible to degradation in aqueous solutions primarily through hydrolysis and photolysis. The rate and extent of degradation are significantly influenced by pH, temperature, light exposure, and the presence of certain buffer species. The main degradation products include desacetylcefotaxime, the lactone of desacetylcefotaxime, and the inactive anti-isomer of cefotaxime. Understanding these degradation pathways is critical for ensuring the safety, efficacy, and quality of this compound formulations. This guide outlines the degradation mechanisms, summarizes quantitative stability data, provides detailed experimental protocols for stability-indicating assays, and visualizes the core concepts through diagrams.

Degradation Pathways and Byproducts

The degradation of this compound in an aqueous environment proceeds through two primary pathways: hydrolysis and photolysis.

Hydrolytic Degradation

Hydrolysis of this compound involves the cleavage of the β-lactam ring and the deacetylation of the side chain at the C-3 position.[1] The stability of this compound is highly pH-dependent, with maximum stability observed in the pH range of 4.5 to 6.5.[2]

-

Acid-Catalyzed Hydrolysis: In strongly acidic media (pH < 3.4), the degradation is catalyzed by hydrogen ions.[3] This process can lead to the cleavage of the β-lactam nucleus. In a highly acidic medium, the deacetylated derivative is readily converted to its lactone.[1]

-

Base-Catalyzed Hydrolysis: In alkaline media (pH > 6.2), the degradation is accelerated by hydroxide (B78521) ions.[3] This leads to the formation of desacetylcefotaxime, which is the main metabolite of cefotaxime and also possesses antibacterial activity.[4] Further degradation can occur with the opening of the β-lactam ring.[5]

-

Water-Catalyzed Hydrolysis: In the pH range of 3.0 to 7.0, a slower, spontaneous cleavage of the β-lactam ring occurs, catalyzed by water.[1]

The primary byproducts of hydrolytic degradation are:

-

Desacetylcefotaxime: Formed by the de-esterification at the C-3 position.[2]

-

Desacetylcefotaxime Lactone: Formed in highly acidic conditions from the deacetylated derivative.[1][5]

Photolytic Degradation

Exposure to ultraviolet (UV) light, particularly at 254 nm, induces degradation through two competitive processes: photoisomerization and photolysis.[6]

-

Photoisomerization: Cefotaxime (syn-isomer) can isomerize to its inactive anti-isomer. This process is efficient and can occur without any visible signs of degradation, such as color change. A photostationary state between the syn and anti-isomers can be reached upon irradiation.[6]

-

Photolysis: This process involves the destruction of the molecule, leading to a noticeable yellowing of the solution. The photolysis of the delta-3-cephem ring is primarily responsible for the color change.[6]

The main byproduct of photolytic degradation is:

-

Anti-isomer of Cefotaxime: An inactive stereoisomer of the parent drug.[6]

The overall degradation pathways are illustrated in the following diagram:

Quantitative Data on Degradation

The stability of this compound is quantifiable and is presented here in tabular format for ease of comparison.

Stability under Forced Degradation Conditions

Forced degradation studies are essential for developing stability-indicating analytical methods. The following table summarizes the percentage of this compound degraded under various stress conditions.

| Stress Condition | Reagent/Temperature | Duration | % Degradation | Reference |

| Acidic | 0.5 M HCl | 3 hours | 17% | [5] |

| Alkaline | 0.01 M NaOH | 5 minutes | 19% | [5] |

| Oxidative | 0.3% H₂O₂ | Not Specified | 48% | [5] |

| Thermal | 40°C | 7 hours | 13% | [5] |

Stability in Different Solvents and Temperatures

The stability of this compound in common intravenous solutions is a critical parameter for clinical use.

| Solvent | Concentration | Temperature | Duration | Remaining Concentration | Reference |

| 0.9% NaCl | 83.3 mg/mL & 125 mg/mL | 20-25°C | 12 hours | > 90% | [5] |

| 5% Glucose | 83.3 mg/mL & 125 mg/mL | 20-25°C | 12 hours | > 90% | [5] |

| 5% Dextrose | Not Specified | 24°C | 1 day | > 96.9% | [3] |

| 5% Dextrose | Not Specified | 4°C | 22 days | > 90% | [3] |

| 5% Dextrose | Not Specified | -10°C | 112 days | > 90% | [3] |

| 0.9% NaCl | Not Specified | 24°C | 1 day | > 96.9% | [3] |

| 0.9% NaCl | Not Specified | 4°C | 22 days | > 90% | [3] |

| 0.9% NaCl | Not Specified | -10°C | 112 days | > 90% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication of stability studies and the development of in-house analytical methods.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Detailed Steps for Forced Degradation: [5]

-

Acidic Degradation: Mix equal volumes of a 400 µg/mL this compound solution and 0.5 M HCl. Store at 20-25°C for 3 hours. Neutralize with an equivalent amount of 0.5 M NaOH and dilute with ultrapure water to a final concentration of 100 µg/mL.

-

Alkaline Degradation: Mix equal volumes of a 400 µg/mL this compound solution and 0.01 M NaOH. Store at 20-25°C for 5 minutes. Neutralize with an equivalent amount of 0.01 M HCl and dilute with ultrapure water to a final concentration of 100 µg/mL.

-

Oxidative Degradation: Mix equal volumes of a 400 µg/mL this compound solution and 0.3% H₂O₂. Dilute with ultrapure water to a final concentration of 100 µg/mL.

-

Thermal Degradation: Heat a 400 µg/mL this compound solution at 40°C for 7 hours. Dilute to a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose a solution of this compound to UV light at 254 nm.[6] The duration of exposure should be sufficient to produce a noticeable degradation.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

Typical Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[7] | Zorbax C18 (250 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | 1% Formic Acid in Methanol and Acetonitrile (80:20 v/v)[7] | Phosphate Buffer (pH 7.4) and Acetonitrile (80:20 v/v)[8] |

| Flow Rate | 1.0 mL/min[7] | 1.2 mL/min[8] |

| Detection | PDA Detector at 260 nm[7] | UV Detector at 254 nm[8] |

| Injection Volume | Not Specified | Not Specified |

| Temperature | Ambient | Ambient |

| Retention Time | ~2.20 min[7] | ~6.58 min[8] |

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

Conclusion

The degradation of this compound in aqueous solutions is a multifaceted process influenced by several environmental factors. A thorough understanding of the degradation pathways, kinetics, and byproducts is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety and therapeutic efficacy. The information and protocols provided in this technical guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry to design and execute robust stability studies for this compound. The use of validated stability-indicating analytical methods, such as the HPLC methods detailed herein, is essential for the accurate monitoring of drug purity and degradation over time.

References

- 1. Degradation kinetics in aqueous solution of this compound, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of this compound as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Physicochemical Stability of this compound in Polypro... [degruyterbrill.com]

- 6. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. rjptonline.org [rjptonline.org]

What are the primary degradation products of Cefotaxime Sodium in culture media?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation products of Cefotaxime Sodium in aqueous environments, simulating conditions found in typical cell culture media. The stability of this compound is a critical factor in ensuring its efficacy as a selective agent in cell culture and in understanding its potential impact on experimental outcomes. This document details the principal degradation pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for the analysis of its degradation products.

Primary Degradation Pathways

The degradation of this compound in aqueous solutions, the primary component of culture media, is principally driven by two main chemical processes:

-

Hydrolysis of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics and results in the loss of antibacterial activity. This process can be catalyzed by changes in pH and temperature.

-

Deacetylation at the C-3 position: The ester linkage at the C-3 position of the dihydrothiazine ring is susceptible to hydrolysis, leading to the formation of desacetylcefotaxime. This metabolite retains some antibacterial activity.

These primary degradation reactions can be followed by further rearrangements and modifications, leading to a variety of degradation products. The specific product profile is highly dependent on the pH, temperature, and presence of other reactive species in the culture medium.

Quantitative Analysis of Degradation Products

Forced degradation studies are instrumental in identifying and quantifying the degradation products of this compound under various stress conditions that mimic potential scenarios in a culture medium over time. The following tables summarize the quantitative data on the degradation of this compound and the formation of its primary degradation products under acidic, alkaline, oxidative, and thermal stress.

Table 1: Degradation of this compound under Forced Stress Conditions [1]

| Stress Condition | Reagent/Parameter | Time (hours) | Degradation of this compound (%) |

| Acidic | 0.5 M HCl | 3 | 17 |

| Alkaline | 0.01 M NaOH | 0.083 (5 mins) | 19 |

| Oxidative | Not Specified | Not Specified | 48 |

| Thermal | Not Specified | Not Specified | 13 |

Table 2: Quantification of Degradation Products by HPLC after 12 Hours of Storage at 20-25°C [1]

| Degradation Product (Peak No.) | Relative Retention Time | Percentage of Total Peak Area in 0.9% NaCl (%) | Percentage of Total Peak Area in 5% Glucose (%) |

| Peak 3 | Not Specified | < 0.72 | Not Specified |

| Peak 5 | Not Specified | < 0.33 | Not Specified |

| Peak 8 | 3.01 | 4.01 | 3.17 |

Table 3: Stability of this compound at Different Temperatures

| Sampling Time (hours) | Amount of Drug Remaining at 5°C (%) | Amount of Drug Remaining at 25°C (%) | Amount of Drug Remaining at 45°C (%) |

| 0 | 100 | 100 | 100 |

| 1 | 98.99 | 96.97 | 94.95 |

| 2 | 97.98 | 96.97 | Not Specified |

Experimental Protocols

The following are detailed methodologies for the forced degradation of this compound and the subsequent analysis of its degradation products. These protocols can be adapted for the analysis of this compound stability in specific culture media.

Forced Degradation Studies

Objective: To generate the primary degradation products of this compound under controlled stress conditions.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl), 0.1 N and 0.5 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.01 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Deionized water

-

pH meter

-

Water bath or oven

Protocols:

-

Acidic Hydrolysis: [1]

-

Prepare a stock solution of this compound (e.g., 400 µg/mL) in deionized water.

-

To 1 mL of the stock solution, add 1 mL of 0.5 M HCl.

-

Store the mixture at room temperature (20-25°C) for 3 hours.

-

Neutralize the solution with 1 mL of 0.5 M NaOH.

-

Dilute with deionized water to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

-

Alkaline Hydrolysis: [1]

-

Prepare a stock solution of this compound (e.g., 400 µg/mL) in deionized water.

-

To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.

-

Store the mixture at room temperature (20-25°C) for 5 minutes.

-

Neutralize the solution with 1 mL of 0.01 M HCl.

-

Dilute with deionized water to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

-

Oxidative Degradation:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.

-

To the stock solution, add 30% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute the sample to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Prepare a solution of this compound in deionized water.

-

Heat the solution in a water bath or oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 6 hours).

-

Cool the solution to room temperature before analysis.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (Example): [2]

-

Mobile Phase: 1% formic acid in methanol (B129727) and acetonitrile (B52724) (80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known concentration of a this compound reference standard to determine its retention time and peak area.

-

Inject the samples from the forced degradation studies.

-

Identify the peaks of the degradation products based on their retention times relative to the parent drug.

-

Quantify the amount of this compound remaining and the percentage of each degradation product formed by comparing their peak areas to the total peak area of all components in the chromatogram.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of this compound and a general workflow for its degradation analysis.

References

Stability of Cefotaxime Sodium: A Technical Guide on pH and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of cefotaxime (B1668864) sodium under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this third-generation cephalosporin (B10832234) is critical for ensuring its therapeutic efficacy and safety. This document summarizes key quantitative data, details experimental protocols for stability testing, and visualizes the degradation process and experimental workflows.

Impact of pH and Temperature on Cefotaxime Sodium Stability

The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature. The primary degradation pathways involve the cleavage of the β-lactam ring and the deacetylation of the side chain.[1]

pH Influence: this compound exhibits its maximum stability in the pH range of 4.3 to 6.5.[2][3] In this range, the degradation is primarily catalyzed by the solvent (water).[3] At pH values below 4.3, the degradation is accelerated by hydrogen ion catalysis, while at pH values above 6.2, hydroxyl ion catalysis hastens the decomposition process.[3] In strongly acidic or alkaline conditions, the hydrolysis of the β-lactam nucleus is the predominant degradation reaction.[1]

Temperature Influence: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[4][5] Storage at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature (25°C) or elevated temperatures (45°C).[4][5]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under different pH and temperature conditions, as reported in various studies.

Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution

| Temperature (°C) | Storage Time | Percent Remaining | Reference |

| 5 | 5 days | >90% | [4][5] |

| 5 | 72 hours | ~94.95% | |

| 25 | 24 hours | >90% | [4][5] |

| 25 | 48 hours | <90% | |

| 45 | 2 hours | >90% | [4][5] |

| 45 | 4 hours | <90% | [5] |

| 40 | 7 hours | 87% | [6] |

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

| pH | Condition | Degradation Rate | Key Observation | Reference |

| < 3.4 | Acidic | Increased | Hydrogen ion catalyzed degradation.[3] | [1][3] |

| 1.9 | Highly Acidic | Calculated rate constant available | Deacetylated derivative can convert to lactone.[1] | [1] |

| 4.0 | Mildly Acidic | Calculated rate constant available | Slow water-catalyzed cleavage of β-lactam ring.[1] | [1] |

| 4.3 - 6.2 | Optimal Range | Minimal | Solvent-catalyzed degradation is the main process.[3] | [2][3] |

| > 6.2 | Alkaline | Increased | Hydroxyl ion catalyzed degradation.[3] | [1][3] |

| 9.0 | Alkaline | Calculated rate constant available | Base-catalyzed hydrolysis.[1] | [1] |

Experimental Protocols

The stability of this compound is typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][4][5][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

3.1.1. Acidic Degradation

-

Protocol: A solution of this compound (e.g., 400 µg/mL) is treated with an acid (e.g., 0.5 M HCl) and stored at room temperature (20-25°C) for a defined period (e.g., 3 hours). The solution is then neutralized with a base (e.g., 0.5 M NaOH) before analysis.[6][8] Another protocol involves adding 25 mL of 0.5 N HCl to 25 mL of a 2 mg/mL stock solution and heating in a boiling water bath for 1 hour, followed by cooling and neutralization.[7][9][10]

-

Analysis: The sample is diluted to a suitable concentration (e.g., 100 µg/mL) and analyzed by HPLC to quantify the remaining cefotaxime and detect degradation products.[6][8]

3.1.2. Alkaline Degradation

-

Protocol: A solution of this compound is treated with a base (e.g., 0.01 M NaOH) and stored at room temperature for a short period (e.g., 5 minutes) before neutralization with an acid (e.g., 0.01 M HCl).[6] A more strenuous method involves adding 25 mL of 0.5 N NaOH to 25 mL of a 2 mg/mL stock solution and heating in a boiling water bath for 1 hour, followed by cooling and neutralization.[7][9][10]

-

Analysis: The neutralized solution is diluted and analyzed by HPLC.[6]

3.1.3. Oxidative Degradation

-

Protocol: A solution of this compound is mixed with an oxidizing agent, such as 0.3% hydrogen peroxide (H₂O₂), and stored at room temperature.[6]

-

Analysis: The sample is diluted and analyzed by HPLC.[6]

3.1.4. Thermal Degradation

-

Protocol: A solution of this compound is exposed to elevated temperatures (e.g., 40°C or 45°C) for a specified duration (e.g., 7 hours).[4][5][6]

-

Analysis: The solution is cooled, diluted, and analyzed by HPLC or HPTLC.[4][5][6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the accurate determination of this compound and its degradation products.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.[11]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11][12] The pH of the mobile phase is typically adjusted to be within the stability range of the drug.

-

Detection: UV detection at a specific wavelength, often around 235 nm or 254 nm.[11]

-

Temperature: The analysis is usually performed at a controlled temperature, such as 25°C.[11]

-

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Experimental workflow for this compound stability testing.

Degradation Pathway of this compound

The degradation of this compound proceeds through several key pathways, primarily driven by hydrolysis.

Caption: Simplified degradation pathway of this compound.

Conclusion

The stability of this compound is intricately linked to the pH and temperature of its environment. For optimal stability, solutions should be maintained within a pH range of 4.3 to 6.2 and stored at refrigerated temperatures. Deviations from these conditions, particularly exposure to acidic or alkaline environments and elevated temperatures, lead to significant degradation through hydrolysis of the β-lactam ring and deacetylation. A thorough understanding of these stability characteristics, facilitated by robust experimental protocols and analytical methods, is paramount for the development of safe and effective this compound formulations.

References

- 1. Degradation kinetics in aqueous solution of this compound, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of this compound as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Stability of this compound in Polypro... [degruyterbrill.com]

- 7. Green Chemometric Determination of this compound in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - ProQuest [proquest.com]

- 8. Physicochemical Stability of this compound in Polypro... [degruyterbrill.com]

- 9. Green Chemometric Determination of this compound in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. researchgate.net [researchgate.net]

Cefotaxime Sodium: A Technical Guide for Experimental Calculations and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Cefotaxime (B1668864) Sodium, a third-generation cephalosporin (B10832234) antibiotic, for use in experimental research and drug development. This document outlines its core physicochemical properties, detailed experimental protocols for solution preparation and analysis, and its mechanism of action.

Core Physicochemical Data

Accurate calculations in experimental settings begin with precise molecular data. The following table summarizes the key quantitative information for Cefotaxime Sodium.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₆N₅NaO₇S₂ | [1][2][3][4][5] |

| Molecular Weight | 477.45 g/mol | [1][3][4] |

| Elemental Analysis | C: 40.25%, H: 3.38%, N: 14.67%, Na: 4.82%, O: 23.46%, S: 13.43% | [3] |

| Sodium Content | 48 mg (2.1 mmol) per gram of Cefotaxime | [6] |

| pH (10% w/v solution) | 4.5 - 6.5 | [7][8] |

| Specific Rotation | +58° to +64° | [7][8] |

| UV/Vis. λmax | 236 nm | [9] |

Mechanism of Action

This compound exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2][3] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3] This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the cell wall.[2] The resulting weakened cell wall leads to cell lysis and bacterial death.[2][3] Compared to earlier generation cephalosporins, this compound shows greater activity against Gram-negative bacteria.[2][3]

Mechanism of action of this compound.

Experimental Protocols

Preparation of Stock Solutions

The preparation of accurate and stable this compound solutions is critical for reproducible experimental results.

1. General Stock Solution (Aqueous):

-

Objective: To prepare a high-concentration stock solution for further dilution.

-

Materials:

-

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Transfer the powder to a sterile volumetric flask.

-

Add a portion of the sterile water to the flask and swirl to dissolve the powder.

-

Once dissolved, add sterile water to the final volume mark.

-

Mix the solution thoroughly.

-

For long-term storage, sterile filter the solution into smaller aliquots.

-

2. Stock Solution in Organic Solvents:

-

Objective: To solubilize this compound for specific applications where aqueous solutions are not suitable.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[9]

-

Inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve this compound in the chosen organic solvent (solubility is approximately 10 mg/mL in DMSO and 3 mg/mL in DMF).[9]

-

It is recommended to purge the solvent with an inert gas before use.[9]

-

Ensure that for biological experiments, further dilutions into aqueous buffers or isotonic saline are made to minimize the physiological effects of the organic solvent.[9]

-

Stability and Storage of this compound Solutions

The stability of this compound in solution is influenced by pH, temperature, and the solvent used.

| Storage Condition | Solvent/Diluent | Stability | References |

| Room Temperature (≤22-25°C) | Sterile Water for Injection (IM prep) | 12 hours | [10][11] |

| Sterile Water for Injection (IV prep) | 12-24 hours | [10][11] | |

| 5% Dextrose or 0.9% NaCl | 24 hours | [12][13] | |

| Refrigerated (≤5°C) | Sterile Water for Injection (IM/IV prep) | 7 days | [10][11] |

| 5% Dextrose or 0.9% NaCl | Up to 22 days | [12] | |

| Frozen (-10°C) | 5% Dextrose or 0.9% NaCl | Up to 112 days | [12] |

Key Stability Considerations:

-

pH: The optimal pH range for this compound stability is between 4.5 and 6.5.[12][14] Degradation is catalyzed by hydrogen ions at pH ≤ 3.4 and by hydroxyl ions at pH > 6.2.[12]

-

Light: Solutions should be protected from excessive light as they tend to darken over time, which can indicate degradation.[11][15]

-

Color Change: A change in color from pale yellow to reddish-yellow can indicate degradation.[15][16]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound using RP-HPLC.

-

Objective: To determine the concentration of this compound in a solution.

-

Instrumentation:

-

HPLC system with a UV detector

-

C8 or C18 analytical column

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer (for mobile phase)[17]

-

Glacial acetic acid or phosphoric acid (for pH adjustment)[7][17]

-

-

Chromatographic Conditions (Example): [17]

-

Mobile Phase: A binary mixture of an organic phase (e.g., acetonitrile) and an aqueous phase (e.g., ammonium acetate buffer, pH adjusted to 6.1 with glacial acetic acid). The ratio may need optimization (e.g., 15:65 v/v).

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column: C8 (5 µm, 4.6 x 250 mm)

-

Detection Wavelength: 235 nm

-

Injection Volume: 20 µL

-

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known this compound concentrations in the mobile phase.

-

Sample Preparation: Dilute the experimental sample to fall within the concentration range of the standard curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

Experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cephamls.com [cephamls.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C16H16N5NaO7S2 | CID 10695961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [this compound (500 mg)] - CAS [64485-93-4] [store.usp.org]

- 6. pch.health.wa.gov.au [pch.health.wa.gov.au]

- 7. This compound [drugfuture.com]

- 8. scribd.com [scribd.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. droracle.ai [droracle.ai]

- 11. globalrph.com [globalrph.com]

- 12. Stability of this compound as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physicochemical Stability of this compound in Polypro... [degruyterbrill.com]

- 14. Kinetics and mechanism of degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpcbs.com [ijpcbs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Cefotaxime Sodium and Pseudomonas aeruginosa: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the efficacy of Cefotaxime (B1668864) Sodium against Pseudomonas aeruginosa in research settings. It synthesizes key findings on its mechanism of action, in vitro activity, resistance patterns, and potential for combination therapies. This document is intended to inform experimental design and data interpretation in the study of this opportunistic pathogen.

Executive Summary

Cefotaxime, a third-generation cephalosporin (B10832234), exhibits a broad spectrum of activity against many Gram-negative and Gram-positive bacteria. However, its efficacy as a monotherapy against Pseudomonas aeruginosa is limited and not recommended for clinical treatment.[1] Research indicates that P. aeruginosa possesses significant intrinsic and acquired resistance mechanisms that diminish the effectiveness of Cefotaxime.[1][2] Despite this, Cefotaxime remains a relevant tool in research, particularly in studies exploring antibiotic resistance, synergy with other antimicrobial agents, and its effects on bacterial physiology at subinhibitory concentrations.[3][4]

Mechanism of Action

Cefotaxime is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] This process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime binds to and inactivates PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis.[7][8] It shows a high affinity for PBP Ib and PBP III.[8][9]

-

Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[7]

-

Cell Lysis: The disruption of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, leads to cell lysis and death.[7][9]

Figure 1: Mechanism of action of Cefotaxime against P. aeruginosa.

In Vitro Efficacy and Quantitative Data

The in vitro activity of Cefotaxime against P. aeruginosa is variable and often demonstrates high Minimum Inhibitory Concentrations (MICs).

Minimum Inhibitory Concentration (MIC) Data

MIC values for Cefotaxime against P. aeruginosa can vary significantly between studies and isolates, reflecting the heterogeneity of resistance within this species.

| Study/Source | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Various in vitro studies | Not Specified | 19 | Not Reported | Not Reported | [1][10] |

| Kurtz et al. (1980) | 50 | Not Reported | Not Reported | 34 isolates inhibited at 16 µg/mL; all 50 isolates inhibited at 128 µg/mL | [3][11] |

| Jones et al. (1982) | Not Specified | Not Reported | Not Reported | Susceptible: ≤8, Moderately Susceptible: 16-32, Resistant: >32 | [12] |

| Deng et al. (2022) | 1 (PA-COP2 strain) | ~200 | Not Reported | Not Reported | [13] |

| EUCAST Database (as of 2025-12-14) | Multiple | Not Reported | Not Reported | A wide distribution of MICs is reported, with many isolates exhibiting high resistance. | [14] |

Combination Therapy and Synergy

Due to its limited standalone efficacy, Cefotaxime is often studied in combination with other antibiotics, particularly aminoglycosides, to assess synergistic effects.

| Combination Agent | Number of P. aeruginosa Isolates | Synergy Observed | Key Findings | Reference(s) |

| Amikacin (B45834) | 21 (highly resistant) | 90% of isolates | Synergy was observed when the MIC of amikacin was <256 mg/l and the MIC of cefotaxime was <1024 mg/l. The combination showed clinical efficacy in patients with infections due to multiply-resistant Pseudomonas and Serratia species. | [15][16] |

| Gentamicin | 50 (aminoglycoside-resistant) | 30 isolates | Synergism was obtained at clinically significant antibiotic concentrations for nine isolates. | [3][17] |

| Tobramycin | 50 (aminoglycoside-resistant) | 17 isolates | Synergism was obtained at clinically significant antibiotic concentrations for five isolates. | [3][17] |

| Amikacin | 50 (aminoglycoside-resistant) | 9 isolates | Synergism was obtained at clinically significant antibiotic concentrations for nine isolates. | [3][17] |

Resistance to Cefotaxime in P. aeruginosa

P. aeruginosa employs several mechanisms to resist the action of Cefotaxime and other β-lactam antibiotics.

-

β-Lactamase Production: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefotaxime is a primary resistance mechanism.[5][18]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefotaxime, rendering it less effective.[5]

-

Decreased Permeability: P. aeruginosa has a naturally restrictive outer membrane. Further reductions in permeability, often due to the loss of porin channels, can limit the entry of Cefotaxime into the cell.[2][5]

-

Efflux Pumps: Multidrug efflux pumps can actively transport Cefotaxime out of the bacterial cell, preventing it from reaching its PBP targets.[1]

Figure 2: Key mechanisms of Cefotaxime resistance in P. aeruginosa.

Research Applications and Experimental Protocols

While not a primary anti-pseudomonal agent, Cefotaxime is valuable in research for studying resistance, synergy, and bacterial signaling.

Modulation of Quorum Sensing

Recent research has shown that subinhibitory concentrations of Cefotaxime can influence the quorum-sensing (QS) systems of P. aeruginosa, particularly in co-culture with other bacteria like Staphylococcus aureus.[4] Specifically, sub-MIC levels of Cefotaxime may enhance the expression of lasR, a key regulator in the las QS system, potentially increasing the production of anti-staphylococcal molecules like pyocyanin.[4][13] This highlights a more complex role for antibiotics beyond simple bactericidal or bacteriostatic effects.

Figure 3: Influence of sub-MIC Cefotaxime on P. aeruginosa QS.

Generalized Experimental Protocols

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration of Cefotaxime against P. aeruginosa.

Figure 4: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Cefotaxime Stock: Prepare a stock solution of Cefotaxime Sodium in a suitable solvent (e.g., sterile distilled water) at a known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefotaxime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a suspension of the P. aeruginosa test strain in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefotaxime dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours under ambient air conditions.

-

Reading the MIC: The MIC is determined as the lowest concentration of Cefotaxime at which there is no visible growth (turbidity) of the bacteria.

This method is used to evaluate the interaction between Cefotaxime and another antimicrobial agent.

Methodology:

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Cefotaxime along the x-axis and the second antibiotic (e.g., an aminoglycoside) along the y-axis.

-

Inoculation: Inoculate the plate with a standardized P. aeruginosa suspension as described for the MIC determination.

-

Incubation: Incubate the plate under the same conditions as the MIC assay.

-

Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Conclusion

In the context of research applications, this compound is not an effective standalone agent against Pseudomonas aeruginosa due to prevalent and potent resistance mechanisms. Its primary value lies in its use as a tool to investigate these resistance mechanisms, to explore synergistic interactions with other antimicrobial compounds, and to study its modulatory effects on bacterial signaling pathways at subinhibitory concentrations. Researchers should be aware of the high MICs typically observed and consider Cefotaxime's role in combination studies or as a selective agent in polymicrobial research models. Standardized susceptibility testing is crucial for interpreting any experimental results involving Cefotaxime and P. aeruginosa.

References

- 1. droracle.ai [droracle.ai]

- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. drugs.com [drugs.com]

- 6. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Cefotaxime - Wikipedia [en.wikipedia.org]

- 8. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]